Zopiclone hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Zopiclone hydrochloride is a nonbenzodiazepine hypnotic agent used primarily for the short-term management of insomnia. It belongs to the cyclopyrrolone class of drugs and is known for its ability to modulate benzodiazepine receptors, thereby exerting sedative, anxiolytic, muscle relaxant, and anticonvulsive effects . This compound is marketed under various brand names, including Imovane and Zimovane .

Preparation Methods

The synthesis of zopiclone hydrochloride involves several key steps. One common method uses 6-(5-chloro-2-pyridyl)-5-hydroxy-7-oxo-5,6-dihydropyrrolo[3,4-b]pyrazine and 1-chloroformyl-4-methylpiperazine hydrochloride as starting materials. These compounds react in an anhydrous organic solvent under alkaline conditions, with 4-substituent pyridine as a catalyst . This method ensures high purity and yield of the final product.

Chemical Reactions Analysis

Zopiclone hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium hydride, dimethylformamide, and various organic solvents . Major products formed from these reactions include N-desmethylzopiclone and zopiclone N-oxide . The compound is also known to degrade into 2-amino-5-chloropyridine under certain conditions .

Scientific Research Applications

Zopiclone hydrochloride has a wide range of applications in scientific research. In chemistry, it is used as a reference standard in analytical methods such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) for the quantitation of zopiclone and its metabolites in biological matrices . In biology and medicine, it is extensively studied for its pharmacokinetics, pharmacodynamics, and therapeutic effects in the treatment of insomnia . Additionally, this compound is used in forensic science for the detection and quantitation of the drug in cases of drug-facilitated crimes .

Mechanism of Action

Zopiclone hydrochloride exerts its effects by binding to the benzodiazepine receptor complex and modulating the gamma-aminobutyric acid (GABA) A receptor chloride channel macromolecular complex . This interaction enhances the inhibitory effects of GABA, leading to sedation and relaxation. Unlike benzodiazepines, this compound does not distinguish between GABA A receptors containing different alpha subunits, which contributes to its unique pharmacological profile .

Comparison with Similar Compounds

Zopiclone hydrochloride is often compared to other nonbenzodiazepine hypnotics, such as eszopiclone, zolpidem, and zaleplon. Eszopiclone, the active S(+)-enantiomer of zopiclone, has a higher affinity for the GABA A receptor and is used for the long-term treatment of chronic insomnia . This compound is unique in its ability to modulate both benzodiazepine and barbiturate-like properties, making it a versatile option for the treatment of insomnia .

Properties

CAS No. |

1268005-39-5 |

|---|---|

Molecular Formula |

C17H18Cl2N6O3 |

Molecular Weight |

425.3 g/mol |

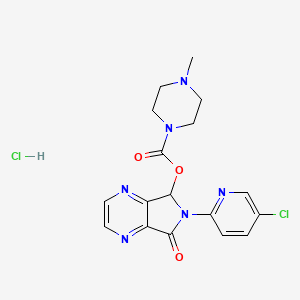

IUPAC Name |

[6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 4-methylpiperazine-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C17H17ClN6O3.ClH/c1-22-6-8-23(9-7-22)17(26)27-16-14-13(19-4-5-20-14)15(25)24(16)12-3-2-11(18)10-21-12;/h2-5,10,16H,6-9H2,1H3;1H |

InChI Key |

CGHYKCBGJWHCSM-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3S)-N-[[(1R)-6-methoxy-1-methyl-1-(trifluoromethyl)-3,4-dihydroisochromen-7-yl]methyl]-2-phenylpiperidin-3-amine;dihydrochloride](/img/structure/B12753935.png)